molecular formula C14H18O2 B11771762 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one

7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one

Cat. No.: B11771762
M. Wt: 218.29 g/mol
InChI Key: AINJZGLXKNHVCF-UHFFFAOYSA-N
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Description

7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a sec-butyl group at the 7th position and an ethyl group at the 3rd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethyl Group: The ethyl group can be introduced through similar Friedel-Crafts alkylation using ethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, Lewis acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its benzofuran core which is common in many pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sec-butyl and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol:

    Butyl acetate: Contains a butyl group but is an ester rather than a benzofuran derivative.

Uniqueness

7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which can confer distinct biological and chemical properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

7-butan-2-yl-3-ethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H18O2/c1-4-9(3)11-7-6-8-12-10(5-2)14(15)16-13(11)12/h6-10H,4-5H2,1-3H3

InChI Key

AINJZGLXKNHVCF-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C(=CC=C2)C(C)CC)OC1=O

Origin of Product

United States

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